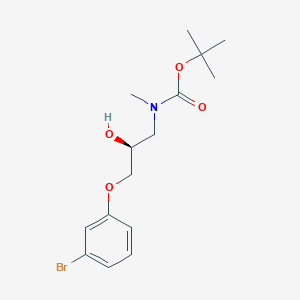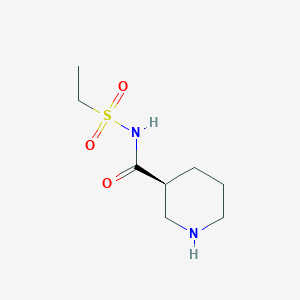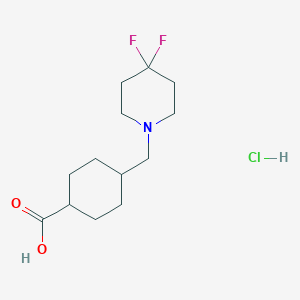
trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common method involves the reductive etherification of silyl ethers with carbonyl compounds using triethylsilane as a reductive agent . This method provides a high yield and is suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of protonic acids as catalysts and the rearrangement reaction with sodium azide to generate isocyanate, followed by hydrolysis, is a notable method . This approach is efficient and reduces environmental impact by minimizing the use of hazardous materials.
Chemical Reactions Analysis
Types of Reactions: trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride is used as an intermediate for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine: It has been studied for its role as an antagonist in various biological pathways .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- trans-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexan-1-amine
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison: Compared to similar compounds, trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride is unique due to its difluoropiperidine moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H22ClF2NO2 |
|---|---|
Molecular Weight |
297.77 g/mol |
IUPAC Name |
4-[(4,4-difluoropiperidin-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H21F2NO2.ClH/c14-13(15)5-7-16(8-6-13)9-10-1-3-11(4-2-10)12(17)18;/h10-11H,1-9H2,(H,17,18);1H |
InChI Key |
VWZSFDOYHMVOBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCC(CC2)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)
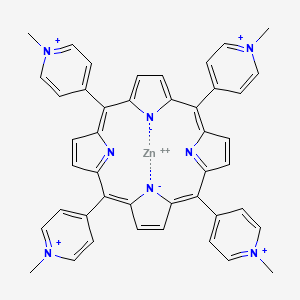
![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)
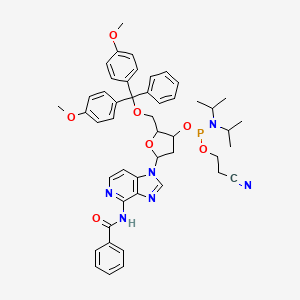
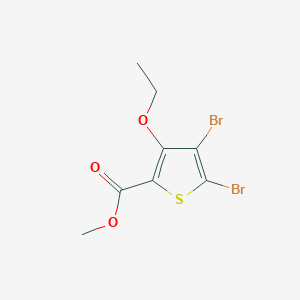
![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)
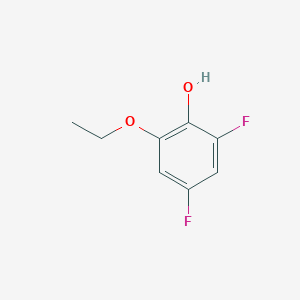

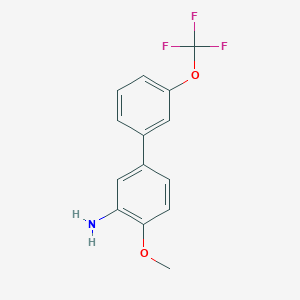
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)
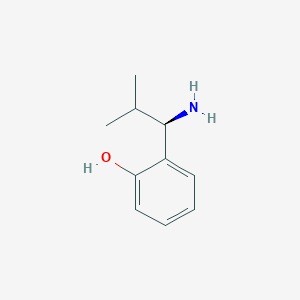
![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)
